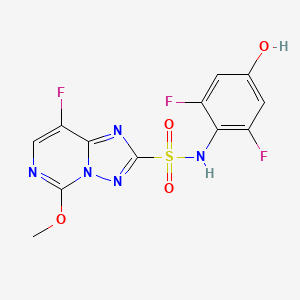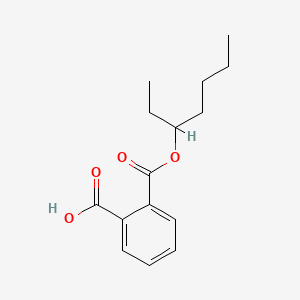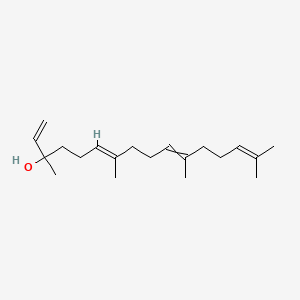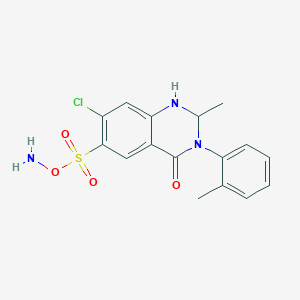
4-Hydroxy Florasulam
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy Florasulam is a derivative of Florasulam, a selective herbicide belonging to the triazolopyrimidine sulfonanilide chemical family. Florasulam is widely used for post-emergence control of broad-leaved weeds in various crops such as wheat, barley, oats, rye, and triticale . The compound operates by inhibiting the acetolactate synthase (ALS) enzyme, crucial for the synthesis of essential amino acids in plants .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 4-Hydroxy Florasulam involves the extraction of residues from soil using acidified acetone. The extract is then purified through a graphitized carbon solid-phase extraction (SPE) column and concentrated to remove acetone. The concentrated extract is diluted with 0.01 N hydrochloric acid, and residues are partitioned onto an octadecyl (C18) SPE column .
Industrial Production Methods: Industrial production of Florasulam and its derivatives, including this compound, typically involves high-performance liquid chromatography (HPLC) methods for purification and quantification. The content of Florasulam is determined using reversed-phase HPLC with UV detection at 260 nm .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Hydroxy Florasulam undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Typically employs reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Often uses halogenating agents or nucleophiles under specific conditions.
Major Products Formed: The major products formed from these reactions include various hydroxylated and fluorinated derivatives, which are often analyzed using techniques like LC-MS/MS .
Applications De Recherche Scientifique
4-Hydroxy Florasulam has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying the photodegradation of herbicides in aquatic environments.
Biology: Investigated for its effects on plant enzyme systems, particularly the inhibition of ALS.
Industry: Utilized in the formulation of herbicides for effective weed control in various crops.
Mécanisme D'action
4-Hydroxy Florasulam exerts its effects by inhibiting the acetolactate synthase (ALS) enzyme in plants. This enzyme is crucial for the synthesis of branched-chain amino acids such as valine, leucine, and isoleucine. By inhibiting ALS, this compound disrupts the production of these essential amino acids, leading to the cessation of weed growth and eventual plant death .
Comparaison Avec Des Composés Similaires
Florasulam: The parent compound, also an ALS inhibitor used for post-emergence weed control.
Sulfonylureas: Another class of ALS inhibitors with similar herbicidal mechanisms.
Uniqueness: 4-Hydroxy Florasulam is unique due to its specific hydroxylation, which may influence its environmental behavior and degradation pathways. Its selective action and low application rates make it a valuable tool in integrated pest management strategies .
Propriétés
Formule moléculaire |
C12H8F3N5O4S |
|---|---|
Poids moléculaire |
375.29 g/mol |
Nom IUPAC |
N-(2,6-difluoro-4-hydroxyphenyl)-8-fluoro-5-methoxy-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide |
InChI |
InChI=1S/C12H8F3N5O4S/c1-24-12-16-4-8(15)10-17-11(18-20(10)12)25(22,23)19-9-6(13)2-5(21)3-7(9)14/h2-4,19,21H,1H3 |
Clé InChI |
JHELGVSOTBNMJZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC=C(C2=NC(=NN21)S(=O)(=O)NC3=C(C=C(C=C3F)O)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![oxolan-3-yl N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B13405436.png)
![N-[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanyl-L-proline ethyl ester (9CI)](/img/structure/B13405443.png)
![[3-[3,4-Dihydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] 5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B13405448.png)
![6,7,8,9-Tetrahydro-3-(2-iodoethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13405451.png)
![5-({4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-YL]piperidin-1-YL}methyl)-2-(trifluoromethyl)pyridine](/img/structure/B13405457.png)
![4-(2-Chloro-4-fluorobenzyl)-1-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one](/img/structure/B13405461.png)

![N-[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-1-[3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]oxyoctadecan-2-yl]hexacosanamide](/img/structure/B13405465.png)

![4-Acetyl-5-hydroxy-2',4',6'-trimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B13405485.png)
